Dimethyl [(anthracen-9-yl)methylidene]propanedioate
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Overview
Description
Dimethyl 2-(anthracen-9-ylmethylidene)propanedioate is an organic compound with the molecular formula C20H16O4 It is characterized by the presence of an anthracene moiety attached to a propanedioate group through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(anthracen-9-ylmethylidene)propanedioate typically involves the condensation of anthracene-9-carbaldehyde with dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of a methylene bridge, linking the anthracene moiety to the propanedioate group. The reaction conditions generally include refluxing the reactants in an appropriate solvent like ethanol for several hours to achieve the desired product .
Industrial Production Methods
While specific industrial production methods for dimethyl 2-(anthracen-9-ylmethylidene)propanedioate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(anthracen-9-ylmethylidene)propanedioate can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydroanthracene derivatives.
Substitution: The methylene bridge can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2-(anthracen-9-ylmethylidene)propanedioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of dimethyl 2-(anthracen-9-ylmethylidene)propanedioate involves its interaction with molecular targets such as enzymes and receptors. The anthracene moiety can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may interact with cellular proteins, affecting various signaling pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-(naphthalen-1-ylmethylidene)propanedioate
- Dimethyl 2-(phenylmethylidene)propanedioate
- Dimethyl 2-(pyren-1-ylmethylidene)propanedioate
Uniqueness
Dimethyl 2-(anthracen-9-ylmethylidene)propanedioate is unique due to the presence of the anthracene moiety, which imparts distinct photophysical and chemical properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
7599-09-9 |
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Molecular Formula |
C20H16O4 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
dimethyl 2-(anthracen-9-ylmethylidene)propanedioate |
InChI |
InChI=1S/C20H16O4/c1-23-19(21)18(20(22)24-2)12-17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h3-12H,1-2H3 |
InChI Key |
LCSRLQSOHBBXCD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)OC |
Origin of Product |
United States |
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